molecular formula C15H9N3O2S B2898949 benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione CAS No. 688792-98-5

benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione

Cat. No. B2898949
CAS RN: 688792-98-5
M. Wt: 295.32
InChI Key: RZSPRVUJHAKGTH-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely belongs to the class of compounds known as benzoimidazoles . Benzoimidazoles are used in various fields, including medicinal chemistry, due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized . For instance, one method involves the use of iodine as an efficient catalyst for the synthesis of spiro [benzo [4,5]imidazo [1,2- c ]quinazoline-6,3′-indolin]-2′-one derivatives in an ionic liquid .

Future Directions

While specific future directions for this compound are not available, similar compounds have been developed as potential antitumor agents and as materials for efficient solution-processable thermally activated delayed fluorescence organic light-emitting diodes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the desired product.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2-nitrobenzaldehyde", "sodium borohydride", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethoxybenzoic acid with 2-nitrobenzaldehyde to form the corresponding Schiff base in the presence of a suitable solvent and a catalyst.", "Step 2: Reduction of the Schiff base using sodium borohydride in the presence of a suitable solvent and a catalyst to form the corresponding amine.", "Step 3: Cyclization of the amine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a suitable solvent and a catalyst to form benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione." ] }

CAS RN

688792-98-5

Product Name

benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione

Molecular Formula

C15H9N3O2S

Molecular Weight

295.32

IUPAC Name

5,7-dioxa-11,13,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(20),2,4(8),9,14,16,18-heptaene-12-thione

InChI

InChI=1S/C15H9N3O2S/c21-15-17-10-6-13-12(19-7-20-13)5-8(10)14-16-9-3-1-2-4-11(9)18(14)15/h1-6H,7H2,(H,17,21)

InChI Key

RZSPRVUJHAKGTH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NC5=CC=CC=C5N4C(=S)N3

solubility

not available

Origin of Product

United States

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